molecular formula C11H8N2O3 B2494616 7-Carbamoylquinoline-3-carboxylic acid CAS No. 1956384-84-1

7-Carbamoylquinoline-3-carboxylic acid

Cat. No.: B2494616
CAS No.: 1956384-84-1
M. Wt: 216.196
InChI Key: FFWFJFXJLZAEIX-UHFFFAOYSA-N
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Description

7-Carbamoylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂O₃. It is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core structure with a carbamoyl group at the 7th position and a carboxylic acid group at the 3rd position.

Chemical Reactions Analysis

Types of Reactions

7-Carbamoylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, transition metal catalysts, and ionic liquids. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

7-Carbamoylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Carbamoylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with cell division and cell wall biogenesis proteins, making it a potential candidate for antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid
  • 8-Hydroxyquinoline-2-carboxylic acid
  • Quinoline-2-carboxylic acid

Uniqueness

7-Carbamoylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbamoyl and carboxylic acid groups contribute to its high solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

7-carbamoylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-10(14)7-2-1-6-3-8(11(15)16)5-13-9(6)4-7/h1-5H,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWFJFXJLZAEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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